2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group, an amino group, an oxoethyl group, and a methylthio group attached to a nicotinate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with an appropriate amine to form the corresponding amide. The final step involves the esterification of the amide with 2-(methylthio)nicotinic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme PqsD, preventing the synthesis of signal molecules essential for bacterial communication . This inhibition disrupts quorum sensing in bacteria, reducing their ability to form biofilms and cause infections.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)methanol derivatives: These compounds also feature a nitrophenyl group and have been studied for their enzyme inhibitory properties.
Thiophene derivatives: Compounds with a thiophene ring system, such as 5-methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile, share similar chemical properties and applications.
Uniqueness
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C15H13N3O5S |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O5S/c1-24-14-10(5-4-8-16-14)15(20)23-9-13(19)17-11-6-2-3-7-12(11)18(21)22/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
DAQPIFNCMWKZNS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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